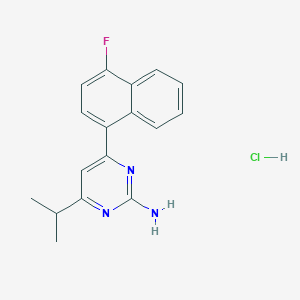

RS-127445 hydrochloride

Beschreibung

The exact mass of the compound 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3.ClH/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;/h3-10H,1-2H3,(H2,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPYBJBPRFMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199864-86-3 | |

| Record name | RS-127445 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of RS-127445 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-127445 hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2][3][4][5][6][7][8] With nanomolar affinity and over a thousand-fold selectivity against other serotonergic and non-serotonergic receptors, RS-127445 serves as a critical tool in elucidating the physiological and pathophysiological roles of the 5-HT2B receptor.[1][2][5][9] This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Primary Pharmacological Target and Binding Profile

RS-127445 is unequivocally identified as a high-affinity antagonist for the 5-HT2B receptor, a member of the Gq/11 protein-coupled receptor family.[10] Its primary mechanism involves direct, competitive binding to the 5-HT2B receptor, thereby preventing the binding of the endogenous agonist, serotonin (5-hydroxytryptamine, 5-HT).[1][9] RS-127445 is characterized as a "silent" antagonist, indicating that it does not possess any intrinsic agonist activity upon binding to the receptor.[1][5][9]

Binding Affinity and Selectivity

The affinity of RS-127445 for the human 5-HT2B receptor is in the nanomolar range, as demonstrated by radioligand binding assays.[1][5][9] The compound exhibits exceptional selectivity, with approximately 1000-fold lower affinity for other 5-HT receptor subtypes, including 5-HT2A, 5-HT2C, 5-HT1A, 5-HT1B/D, 5-HT5, 5-HT6, and 5-HT7, as well as a monoamine uptake site.[2][4][9]

Table 1: Binding Affinity and Functional Antagonism of RS-127445

| Parameter | Species/System | Value | Reference |

| pKi | Human 5-HT2B Receptor (CHO-K1 cells) | 9.5 ± 0.1 | [1][2][9] |

| pKB | Human 5-HT2B Receptor (HEK-293 cells) - Inositol Phosphate Formation | 9.5 ± 0.1 | [1][5][9] |

| pIC50 | Human 5-HT2B Receptor (HEK-293 cells) - Intracellular Calcium Increase | 10.4 ± 0.1 | [1][2][9] |

| pA2 | Rat Isolated Stomach Fundus - Contraction | 9.5 ± 1.1 | [1][5][9] |

| pA2 | Rat Jugular Vein - Relaxation | 9.9 ± 0.3 | [1][5][9] |

Downstream Signaling Pathway Modulation

The 5-HT2B receptor canonically signals through the Gq/11 protein pathway. Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.

RS-127445, by blocking the initial binding of 5-HT, effectively inhibits this entire downstream cascade. Specifically, it has been demonstrated to potently antagonize 5-HT-evoked formation of inositol phosphates and the subsequent increase in intracellular calcium concentrations.[1][5][6][9][10][11]

Experimental Protocols

The characterization of RS-127445's mechanism of action has been established through a series of key in vitro experiments.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of RS-127445 for the 5-HT2B receptor and its selectivity against other receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor.[11] This is achieved through homogenization and centrifugation of the cells.[11]

-

Incubation: Cell membranes are incubated with a specific radioligand for the 5-HT2B receptor, such as [3H]-5-HT, and varying concentrations of RS-127445.[2][9]

-

Separation and Counting: The bound and free radioligand are separated by vacuum filtration through glass fiber filters.[11] The radioactivity retained on the filters is then quantified using liquid scintillation counting.[11]

-

Data Analysis: The concentration of RS-127445 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Formation Assay

-

Objective: To assess the functional antagonism of RS-127445 by measuring its ability to block 5-HT-induced IP formation.

-

Methodology:

-

Cell Preparation: HEK-293 cells expressing the human recombinant 5-HT2B receptor are incubated overnight with [3H]-myoinositol to label the cellular phosphoinositide pools.[11]

-

Pre-incubation: The cells are pre-incubated with various concentrations of RS-127445 or vehicle.[11]

-

Stimulation: The cells are then stimulated with a fixed concentration of 5-HT to induce IP formation.

-

Extraction and Quantification: The reaction is stopped, and the generated [3H]-inositol phosphates are separated from other components using anion-exchange chromatography and quantified by scintillation counting.

-

Data Analysis: The ability of RS-127445 to inhibit the 5-HT-induced IP formation is used to calculate the pKB value through Schild regression analysis.[9]

-

Intracellular Calcium Mobilization Assay

-

Objective: To measure the inhibitory effect of RS-127445 on 5-HT-induced increases in intracellular calcium.

-

Methodology:

-

Cell Loading: HEK-293 cells expressing the 5-HT2B receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubation: Cells are pre-incubated with varying concentrations of RS-127445.

-

Stimulation and Measurement: The cells are then stimulated with 5-HT, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

Data Analysis: The concentration of RS-127445 that inhibits 50% of the maximal 5-HT-induced calcium response (IC50) is determined, and the pIC50 is calculated.[2]

-

Conclusion

This compound is a highly selective and potent competitive antagonist of the 5-HT2B receptor. Its mechanism of action is centered on blocking the binding of serotonin to the receptor, thereby inhibiting the Gq/11-mediated signaling cascade that leads to the formation of inositol phosphates and the mobilization of intracellular calcium. The well-characterized nature of its interaction with the 5-HT2B receptor, supported by robust in vitro data, establishes RS-127445 as an indispensable pharmacological tool for investigating the intricate roles of this receptor in health and disease.

References

- 1. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scilit.com [scilit.com]

- 6. apexbt.com [apexbt.com]

- 7. RS-127445 [medbox.iiab.me]

- 8. universalbiologicals.com [universalbiologicals.com]

- 9. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

RS-127445 Hydrochloride: A Technical Guide to its 5-HT2B Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 5-HT2B receptor binding affinity of RS-127445 hydrochloride, a potent and selective antagonist. The information is compiled from peer-reviewed scientific literature to assist researchers and professionals in drug development. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways.

Core Data Presentation: Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT2B receptor, with a pKi value consistently reported around 9.5.[1][2][3] This corresponds to a nanomolar affinity, positioning RS-127445 as one of the most potent 5-HT2B receptor ligands described.[2] A key feature of RS-127445 is its remarkable selectivity, exhibiting approximately 1000-fold lower affinity for other serotonin receptor subtypes, including 5-HT2A and 5-HT2C, as well as numerous other receptor and ion channel binding sites.[1][3]

The following tables summarize the quantitative data for this compound's binding affinity and functional potency.

Table 1: Binding Affinity (pKi) of RS-127445 at Serotonin Receptors

| Receptor Subtype | Species | pKi (mean ± SEM) | Selectivity vs. 5-HT2B | Reference |

| 5-HT2B | Human | 9.5 ± 0.1 | - | [1][3] |

| 5-HT2A | Human | ~6.5 | ~1000-fold | [1] |

| 5-HT2C | Human | ~6.5 | ~1000-fold | [1] |

| 5-HT1A | Rat | < 6.5 | >1000-fold | [1] |

| 5-HT1B/D | Bovine | < 6.5 | >1000-fold | [1] |

| 5-HT5 | Human | < 6.5 | >1000-fold | [1] |

| 5-HT6 | Human | < 6.5 | >1000-fold | [1] |

| 5-HT7 | Human | < 6.5 | >1000-fold | [1] |

Table 2: Functional Antagonist Potency of RS-127445

| Assay Type | Cell Line | Agonist | Potency Metric (mean ± SEM) | Reference |

| Inositol Phosphate Formation | HEK-293 (human 5-HT2B) | 5-HT | pKB = 9.5 ± 0.1 | [3] |

| Intracellular Calcium Increase | HEK-293 (human 5-HT2B) | 5-HT (10 nM) | pIC50 = 10.4 ± 0.1 | [1][3] |

| Rat Stomach Fundus Contraction | Rat Tissue | 5-HT | pA2 = 9.5 ± 1.1 | [3] |

| Rat Jugular Vein Relaxation | Rat Tissue | (±)α-methyl-5-HT | pA2 = 9.9 ± 0.3 | [3] |

Experimental Protocols

The binding affinity of RS-127445 for the 5-HT2B receptor was primarily determined using radioligand binding assays. Below is a detailed methodology synthesized from the available literature.

Radioligand Binding Assay for 5-HT2B Receptor

Objective: To determine the binding affinity (Ki) of RS-127445 for the human 5-HT2B receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells stably expressing the human recombinant 5-HT2B receptor.[4][1]

-

Radioligand: [3H]-5-HT (Tritiated Serotonin).[4]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand, such as 10 µM methysergide, is used to determine non-specific binding.[4]

-

Buffers and Reagents: Assay buffer (e.g., Tris-HCl), protease inhibitors.

-

Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters (e.g., GF/B).[4]

Procedure:

-

Membrane Preparation:

-

Binding Assay:

-

A fixed concentration of the radioligand ([3H]-5-HT) is incubated with the cell membrane preparation.

-

Increasing concentrations of the unlabeled test compound (RS-127445) are added to compete with the radioligand for binding to the receptor.

-

A parallel set of tubes containing the radioligand and a high concentration of an unlabeled ligand is used to determine non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 32°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[4]

-

-

Separation and Counting:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[4]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of RS-127445 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Visualizations: Signaling Pathway and Experimental Workflow

To further elucidate the context of RS-127445's action and the methodology used for its characterization, the following diagrams are provided.

Caption: Workflow of a competitive radioligand binding assay.

The 5-HT2B receptor, a member of the G protein-coupled receptor (GPCR) family, primarily signals through the Gq/11 pathway.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses, such as an increase in intracellular calcium and activation of protein kinase C (PKC).[6][7] RS-127445 acts as an antagonist, blocking the initiation of this signaling cascade by serotonin (5-HT).

Caption: The 5-HT2B receptor Gq signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Developmentally regulated serotonin 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Antagonist RS-127445 Hydrochloride: A Technical Guide to its Serotonin Receptor Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of RS-127445 hydrochloride, a potent and highly selective antagonist of the serotonin 5-HT2B receptor. This document provides a comprehensive overview of its binding affinities, functional activities, and the experimental methodologies used for their determination, serving as a valuable resource for researchers in pharmacology and drug development.

Core Selectivity Profile of RS-127445

RS-127445 is distinguished by its nanomolar affinity for the human 5-HT2B receptor, exhibiting approximately 1,000-fold selectivity over a wide range of other serotonin receptor subtypes and other neurotransmitter receptors and ion channels.[1][2][3][4][5] This high selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT2B receptor.[6]

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the quantitative data on the binding affinity (pKi) and functional antagonist activity (pKB/pIC50) of RS-127445 at various serotonin receptors.

Table 1: Binding Affinity of RS-127445 at Human Serotonin Receptors [3]

| Receptor Subtype | Radioligand | Tissue/Cell Line | pKi (mean ± SEM) |

| 5-HT2B | [3H]-5-HT | CHO-K1 cells | 9.5 ± 0.1 |

| 5-HT2A | [3H]-Ketanserin | CHO-K1 cells | < 6.5 |

| 5-HT2C | [3H]-Mesulergine | CHO-K1 cells | 6.4 ± 0.1 |

| 5-HT1A | [3H]-8-OH-DPAT | Rat Brain Membranes | < 5.5 |

| 5-HT1B/1D | [3H]-5-HT | Bovine Caudate | < 6.0 |

| 5-HT5 | [3H]-5-HT | CHO-K1 cells | < 6.0 |

| 5-HT6 | [3H]-5-HT | CHO-K1 cells | < 6.0 |

| 5-HT7 | [3H]-5-HT | CHO-K1 cells | < 6.0 |

Data derived from Bonhaus et al., 1999.

Table 2: Functional Antagonist Activity of RS-127445 [2]

| Assay | Agonist | Cell Line | Parameter | Value (mean ± SEM) |

| Inositol Phosphate Formation | 5-HT | HEK-293 cells | pKB | 9.5 ± 0.1 |

| Intracellular Calcium Increase | 5-HT | HEK-293 cells | pIC50 | 10.4 ± 0.1 |

Data derived from Bonhaus et al., 1999.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity profile of RS-127445.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor.[7][8] In the case of RS-127445, competition binding assays were used to determine its Ki value at various serotonin receptors by measuring its ability to displace a specific radioligand.

Protocol: Competition Radioligand Binding Assay for 5-HT2B Receptor

-

Membrane Preparation:

-

CHO-K1 cells stably expressing the human 5-HT2B receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.[7]

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate format in a final volume of 250 µL.[7]

-

To each well, the following are added in order:

-

150 µL of the membrane preparation.

-

50 µL of varying concentrations of RS-127445 or vehicle.

-

50 µL of [3H]-5-HT (at a concentration close to its Kd).

-

-

The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.[7]

-

-

Detection and Analysis:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B pre-soaked in polyethyleneimine) to separate bound from free radioligand.[5]

-

Filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist at a receptor. For RS-127445, its antagonist properties were confirmed by its ability to inhibit the functional response induced by the natural agonist, serotonin (5-HT).

Activation of the Gq-coupled 5-HT2B receptor stimulates phospholipase C (PLC), leading to the production of inositol phosphates.[9] The IP-One HTRF assay is a common method to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.[1][10][11][12][13]

Protocol: IP-One HTRF Assay

-

Cell Preparation:

-

HEK-293 cells expressing the human 5-HT2B receptor are seeded in a 384-well white microplate and incubated overnight.[9]

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing LiCl (which inhibits the degradation of IP1).

-

Cells are pre-incubated with various concentrations of RS-127445 or vehicle for 15-30 minutes at 37°C.[9]

-

Serotonin (at a concentration that elicits a submaximal response, e.g., EC80) is then added to stimulate the receptors.

-

The plate is incubated for 30-60 minutes at 37°C to allow for IP1 accumulation.[9]

-

-

Detection and Analysis:

-

Lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) is added to each well.[12]

-

The plate is incubated for 1 hour at room temperature, protected from light.[10]

-

The HTRF signal is read on a compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).[12]

-

The ratio of the fluorescence at 665 nm to 620 nm is calculated.

-

The antagonist effect of RS-127445 is determined by its ability to inhibit the 5-HT-induced IP1 accumulation, and the pKB is calculated.

-

The IP3 produced upon 5-HT2B receptor activation triggers the release of calcium from intracellular stores. This transient increase in intracellular calcium can be measured using fluorescent calcium indicators like Fluo-4 AM.[14][15][16]

Protocol: Fluo-4 Calcium Flux Assay

-

Cell Preparation and Dye Loading:

-

HEK-293 cells expressing the human 5-HT2B receptor are seeded in a 96-well black, clear-bottom plate and incubated overnight.

-

The culture medium is removed, and cells are incubated with a Fluo-4 AM dye-loading solution in the dark for approximately 1 hour at 37°C.[14][16]

-

The cells are then washed to remove excess dye.

-

-

Assay Procedure:

-

A baseline fluorescence reading is taken using a fluorescence microplate reader (excitation ~490 nm, emission ~525 nm).

-

Varying concentrations of RS-127445 or vehicle are added to the wells.

-

Serotonin is then added to stimulate the cells, and the fluorescence is monitored in real-time.

-

-

Detection and Analysis:

-

The increase in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium.

-

The antagonist activity of RS-127445 is quantified by its ability to reduce the 5-HT-induced calcium response.

-

The pIC50 value is determined from the concentration-response curves.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Signaling Pathway of the 5-HT2B Receptor

References

- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 2. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. selleckchem.com [selleckchem.com]

- 6. RS-127445 [medbox.iiab.me]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. IP accumulation assay [bio-protocol.org]

- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 12. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

- 13. resources.revvity.com [resources.revvity.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. hellobio.com [hellobio.com]

An In-depth Technical Guide to RS-127445 Hydrochloride: A Selective 5-HT2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 hydrochloride is a potent and selective antagonist of the serotonin 2B receptor (5-HT2B).[1][2][3] With its high affinity and over 1,000-fold selectivity against other serotonin receptor subtypes, RS-127445 serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the 5-HT2B receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a crystalline solid with the following key identifiers and properties.[1]

| Property | Value |

| CAS Number | 199864-86-3 |

| IUPAC Name | 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine, monohydrochloride[1] |

| Alternative Names | MT 500[5][6] |

| Molecular Formula | C₁₇H₁₆FN₃ • HCl[1] |

| Molecular Weight | 317.8 g/mol [1] |

| Purity | ≥98%[1][6] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml[1] |

Pharmacology and Mechanism of Action

RS-127445 acts as a competitive antagonist at the 5-HT2B receptor, a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of the 5-HT2B receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), initiates a cascade of intracellular events. This begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). RS-127445 effectively blocks these downstream signaling events by preventing the initial binding of 5-HT to the receptor.

Pharmacological Profile

The following tables summarize the binding affinities and functional potencies of this compound across various in vitro assays.

Table 1: Receptor Binding Affinities

| Receptor Subtype | Ligand | Preparation | Ki (nM) | pKi |

| 5-HT2B | [³H]-5-HT | Human recombinant (CHO-K1 cells) | 0.32[1] | 9.5 ± 0.1[2] |

| 5-HT1A | - | Rat brain membranes | >3000[1] | - |

| 5-HT1B | - | Bovine caudate | >3000[1] | - |

| 5-HT2A | - | Human recombinant | >3000[1] | - |

| 5-HT2C | - | Human recombinant | >3000[1] | - |

| 5-HT3 | - | - | >3000[1] | - |

| 5-HT5 | - | Human recombinant | >3000[1] | - |

| 5-HT6 | - | Human recombinant | >3000[1] | - |

Table 2: Functional Antagonist Activity

| Assay | Agonist | Preparation | IC50 (nM) | pA2 / pKB / pIC50 |

| Calcium Mobilization | 5-HT | HEK-293 cells (human 5-HT2B) | 0.04[1] | pIC50 = 10.4 ± 0.1 |

| Inositol Phosphate Accumulation | 5-HT | HEK-293 cells (human 5-HT2B) | - | pKB = 9.5 ± 0.1[2] |

| Rat Stomach Fundus Contraction | 5-HT | Isolated rat stomach fundus | - | pA2 = 9.5[1] |

| Rat Jugular Vein Relaxation | (±)-α-methyl-5-HT | Isolated rat jugular vein | - | pA2 = 9.95[1] |

Table 3: Pharmacokinetic Properties in Rats

| Parameter | Oral Administration | Intraperitoneal Administration | Intravenous Administration |

| Dose | 5 mg/kg[2] | 5 mg/kg[2] | 5 mg/kg[2] |

| Bioavailability | ~14%[2] | ~62%[2] | - |

| Time to Peak Plasma Concentration | 15 min[7] | < 15 min[7] | < 15 min[7] |

| Terminal Elimination Half-life | ~1.7 hours[2] | ~1.7 hours[2] | ~1.7 hours[2] |

| Protein Binding (Blood and Brain) | >98%[2] | >98%[2] | >98%[2] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of RS-127445 to the 5-HT2B receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the human 5-HT2B receptor.

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the prepared cell membranes.

-

Add a fixed concentration of the radioligand, [³H]-5-HT.

-

Add varying concentrations of RS-127445 (or other competing ligands).

-

For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 5-HT).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of RS-127445.

-

Determine the IC50 value (the concentration of RS-127445 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of RS-127445 to antagonize 5-HT-induced IP accumulation, a downstream effect of 5-HT2B receptor activation.

Methodology:

-

Cell Culture and Labeling:

-

Plate HEK-293 cells expressing the human 5-HT2B receptor.

-

Incubate the cells overnight with a medium containing [³H]-myo-inositol to allow for its incorporation into cellular phosphoinositides.

-

-

Assay Procedure:

-

Wash the labeled cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with varying concentrations of RS-127445 in a buffer containing LiCl (to inhibit inositol monophosphatase and allow for IP accumulation).

-

Initiate the reaction by adding a fixed concentration of 5-HT to stimulate the 5-HT2B receptors.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Extraction and Quantification:

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the samples with a suitable base (e.g., KOH).

-

Separate the accumulated [³H]-inositol phosphates from other radiolabeled compounds using anion-exchange chromatography columns.

-

Elute the inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of RS-127445.

-

Perform a Schild regression analysis to determine the pKB value, which represents the negative logarithm of the antagonist's dissociation constant.

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following 5-HT2B receptor activation and the inhibitory effect of RS-127445.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate HEK-293 cells expressing the human 5-HT2B receptor in a black, clear-bottom 96-well plate.

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye will be taken up by the cells and cleaved to its active, fluorescent form.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of RS-127445 to the wells and incubate for a short period.

-

Place the plate in a fluorescence plate reader equipped with an automated injector.

-

-

Measurement and Analysis:

-

Measure the baseline fluorescence of each well.

-

Inject a fixed concentration of 5-HT into the wells to stimulate the receptors.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

The peak fluorescence intensity is proportional to the intracellular calcium concentration.

-

Plot the peak fluorescence response as a function of the RS-127445 concentration to determine the IC50 value, which can then be converted to a pIC50.

-

Conclusion

This compound is an invaluable tool for researchers investigating the role of the 5-HT2B receptor in various physiological and pathological processes. Its high affinity and selectivity make it a reliable antagonist for in vitro and in vivo studies. This guide provides the essential technical information and experimental frameworks to effectively utilize RS-127445 in a research setting. As with any potent pharmacological agent, appropriate experimental design and controls are crucial for obtaining accurate and reproducible results.

References

- 1. pnas.org [pnas.org]

- 2. What are 5-HT2B receptor agonists and how do they work? [synapse.patsnap.com]

- 3. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

In Vivo Applications of RS-127445 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo use of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist. It consolidates key findings from preclinical studies, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support further research and development.

Core Compound Characteristics

RS-127445 is a high-affinity antagonist for the 5-HT2B receptor, demonstrating approximately 1000-fold selectivity over other serotonin receptor subtypes, including 5-HT2A and 5-HT2C, as well as numerous other ion channels and receptors.[1][2][3][4][5] This remarkable selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the 5-HT2B receptor in various in vivo models.

Data Presentation

Pharmacokinetic Profile in Rats

This compound has been characterized by its rapid absorption and distribution following various administration routes in rats.[1] The compound is cleared from plasma with an estimated terminal elimination half-life of approximately 1.7 hours.[2] Notably, it exhibits high protein binding, with over 98% bound in both blood and brain tissue.[2][6]

| Parameter | Oral (5 mg/kg) | Intraperitoneal (5 mg/kg) | Intravenous (5 mg/kg) | Reference |

| Bioavailability | 14% | 60% | N/A | [1][3] |

| Time to Peak Plasma Concentration (Tmax) | ~15 minutes | ~15 minutes | ~5 minutes | [1] |

| Terminal Elimination Half-life (t1/2) | ~1.7 hours | ~1.7 hours | ~1.7 hours | [2] |

| Protein Binding (Blood) | >98% | >98% | >98% | [6] |

| Protein Binding (Brain) | >98% | >98% | >98% | [6] |

Receptor Affinity and Potency

The high affinity and potency of RS-127445 at the human 5-HT2B receptor have been established through various in vitro assays.

| Assay Type | Parameter | Value | Reference |

| Radioligand Binding (human recombinant 5-HT2B receptors in CHO-K1 cells) | pKi | 9.5 ± 0.1 | [1][2] |

| Inositol Phosphate Formation (human recombinant 5-HT2B receptors in HEK-293 cells) | pKB | 9.5 ± 0.1 | [1][3] |

| Intracellular Calcium Mobilization (human recombinant 5-HT2B receptors in HEK-293 cells) | pIC50 | 10.4 ± 0.1 | [1][3] |

| Rat Stomach Fundus Contraction | pA2 | 9.5 ± 1.1 | [1][3] |

| Rat Jugular Vein Relaxation | pA2 | 9.9 ± 0.3 | [1][3] |

Experimental Protocols

Visceral Hypersensitivity Model

This protocol details the assessment of visceral sensitivity in a stress-sensitive animal model and the evaluation of RS-127445's therapeutic potential.[7]

Animal Model: Wistar Kyoto (WKY) rats, a model known to exhibit visceral hypersensitivity, are used alongside normosensitive Sprague Dawley (SD) rats for comparison.[7]

Methodology: [7]

-

Surgical Preparation: Rats are anesthetized, and electrodes are sutured into the external oblique abdominal muscle to record electromyographic (EMG) activity as a measure of the visceromotor response to colorectal distension.

-

Colorectal Distension (CRD): A flexible balloon catheter is inserted into the colon. The colon is then distended to various pressures to assess the visceral pain threshold.

-

Drug Administration: this compound is administered either intraperitoneally (i.p.) at a dose of 5 mg/kg or intracerebroventricularly (i.c.v.) at a concentration of 100 nM to evaluate both peripheral and central effects.[7]

-

Data Analysis: The number of pain behaviors and the EMG recordings during CRD are quantified and compared between vehicle-treated and RS-127445-treated animals.

Colonic Motility and Defecation Assay

This protocol is designed to investigate the role of 5-HT2B receptors in regulating colonic function.[6]

Animal Model: Male Sprague-Dawley rats.

Methodology: [6]

-

Housing: Rats are housed in individual cages with grid bottoms to allow for the collection of fecal pellets.

-

Drug Administration: this compound is dissolved in a vehicle of 10% ethanol, 40% polyethylene glycol, and 50% distilled water and administered intraperitoneally at doses ranging from 1 to 30 mg/kg.[6]

-

Data Collection: Fecal output is collected and weighed over a 3-hour period following drug administration.

-

Data Analysis: The total weight of fecal pellets is compared between different dose groups and the vehicle control group. A dose-dependent reduction in fecal output is indicative of an inhibitory effect on colonic motility.[6]

Signaling Pathways and Experimental Workflows

5-HT2B Receptor Signaling Pathway

Activation of the 5-HT2B receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the formation of inositol phosphates and an increase in intracellular calcium concentration.[1][4] RS-127445 acts as an antagonist at this receptor, blocking these downstream effects.

References

- 1. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. RS-127445 [medbox.iiab.me]

- 6. Inhibition of colonic motility and defecation by RS-127445 suggests an involvement of the 5-HT2B receptor in rodent large bowel physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT(2B) receptors modulate visceral hypersensitivity in a stress-sensitive animal model of brain-gut axis dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Visceral Hypersensitivity: A Technical Guide to the Application of RS-127445 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist, as a critical tool for the investigation of visceral hypersensitivity. Visceral hypersensitivity, a hallmark of functional bowel disorders like Irritable Bowel Syndrome (IBS), represents a significant area of unmet medical need.[1][2] Understanding the underlying mechanisms of visceral pain is paramount for the development of novel therapeutics, and RS-127445 serves as a key pharmacological probe in this endeavor.

Core Mechanism of Action

RS-127445 is a highly selective antagonist of the serotonin 2B (5-HT2B) receptor, demonstrating a nanomolar affinity and over 1,000-fold selectivity against other 5-HT receptor subtypes and numerous other receptors and ion channels.[3][4] Its primary mechanism in the context of visceral hypersensitivity is the blockade of 5-HT2B receptor-mediated signaling pathways, which have been implicated in the sensitization of afferent nerves that transmit pain signals from the gut to the central nervous system.[1][5][6] Emerging evidence also suggests a downstream regulatory effect on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli.[7][8]

Signaling Pathway: 5-HT2B Receptor Blockade in Visceral Nociception

Caption: Proposed signaling cascade for RS-127445 action in visceral pain.

Efficacy in Preclinical Models of Visceral Hypersensitivity

RS-127445 has consistently demonstrated efficacy in attenuating visceral hypersensitivity across multiple, well-established rodent models. These models recapitulate key aspects of human conditions such as IBS, including stress-induced and inflammation-induced visceral pain.

Summary of Efficacy Data

| Animal Model | Induction Method | Administration Route | Dose Range | Key Outcome | Inhibition Rate | Reference |

| Wistar Kyoto (WKY) Rat | Innate stress-sensitive strain | Intraperitoneal (i.p.) | 5 mg/kg | Reversal of visceral hypersensitivity | Significant | [1] |

| Wistar Kyoto (WKY) Rat | Innate stress-sensitive strain | Intracerebroventricular (i.c.v.) | 100 nM | Decreased pain behaviors | Significant | [1] |

| Rat | Restraint Stress | Oral (p.o.) | 1 - 10 mg/kg | Inhibition of visceral hypersensitivity | 35% - 74% | [3][5] |

| Rat | TNBS-induced colitis | Oral (p.o.) | 3 - 30 mg/kg | Suppression of visceral hypersensitivity | 15% - 62% | [3][5] |

| Rat (IBS-D model) | Acetic acid & wrap restraint | Intraperitoneal (i.p.) | Not specified | Decreased Abdominal Withdrawal Reflex | Significant | [7][9] |

Key Pharmacokinetic and Pharmacodynamic Properties

Understanding the disposition and binding characteristics of RS-127445 is crucial for proper experimental design.

| Parameter | Value | Species | Reference |

| pKi (5-HT2B Receptor) | 9.5 ± 0.1 | - | [4] |

| pIC50 (vs. 5-HT induced Ca2+ increase) | 10.4 ± 0.1 | Human recombinant cells | [4][10] |

| pA2 (vs. 5-HT contraction of stomach) | 9.5 ± 1.1 | Rat | [4][10] |

| Oral Bioavailability | ~14% | Rat | [4][10] |

| Intraperitoneal Bioavailability | ~60% | Rat | [4][10] |

| Time to Peak Plasma Concentration | < 15 minutes | Rat | [3] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of findings. Below are protocols for inducing and assessing visceral hypersensitivity, where RS-127445 has been successfully employed.

Induction of Visceral Hypersensitivity

A. Stress-Induced Hypersensitivity (Restraint Stress)

-

Model: This model mimics the psychological stress that can exacerbate IBS symptoms.[5]

-

Protocol:

-

Rats are placed in a restraint device that restricts movement.

-

The duration and frequency of restraint can vary, a common protocol involves 1-2 hours of restraint.

-

Visceral sensitivity testing is typically performed after the stress period.[5]

-

This stressor leads to an increased number of abdominal contractions in response to colorectal distension.[5]

-

B. Inflammation-Induced Hypersensitivity (TNBS)

-

Model: This model uses the haptenating agent 2,4,6-trinitrobenzene sulfonic acid (TNBS) to induce a local, transmural colitis, leading to persistent visceral hypersensitivity even after the initial inflammation subsides.[5]

-

Protocol:

-

Rats are lightly anesthetized.

-

A catheter is inserted into the colon (approximately 8 cm from the anus).

-

TNBS is instilled into the proximal colon.

-

Visceral sensitivity is typically assessed several days later (e.g., 7 days post-TNBS) to evaluate hypersensitivity in the non-inflamed distal colon.[5]

-

C. Acetic Acid-Induced Hypersensitivity

-

Model: Intracolonic injection of acetic acid in neonatal rats establishes a model of chronic visceral hyperalgesia that mimics IBS.[11]

-

Protocol:

Assessment of Visceral Sensitivity: Colorectal Distension (CRD)

The most common method for quantifying visceral nociception in rodents is by measuring the behavioral response to colorectal distension (CRD).[1][5]

Caption: Standard experimental workflow for assessing visceral pain.

-

Protocol:

-

A flexible balloon catheter is inserted into the descending colon and rectum.

-

The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg).

-

The visceromotor response is quantified, often using the abdominal withdrawal reflex (AWR), a semi-quantitative score of abdominal muscle contraction and body posture.[7]

-

Alternatively, the number of abdominal contractions or "pain behaviors" can be counted during the distension period.[1][5]

-

RS-127445 or vehicle is typically administered (e.g., orally or intraperitoneally) at a set time before the CRD procedure.[3][5]

-

Rationale and Application

The selective nature and proven in vivo efficacy of RS-127445 make it an indispensable tool for elucidating the role of the 5-HT2B receptor in visceral sensation.

Logical Framework for Using RS-127445

Caption: Rationale for employing RS-127445 in visceral pain research.

By specifically blocking the 5-HT2B receptor, researchers can:

-

Validate the Target: Confirm the involvement of this specific receptor subtype in visceral pain pathways in various pathological states.[1][5]

-

Dissect Mechanisms: Investigate the downstream signaling events following 5-HT2B receptor activation, such as the interplay with other pain-related channels like TRPV1.[7][8]

-

Screen for Novel Therapeutics: Use RS-127445 as a benchmark compound when evaluating new potential analgesics targeting the serotonergic system or related pathways.

References

- 1. 5-HT(2B) receptors modulate visceral hypersensitivity in a stress-sensitive animal model of brain-gut axis dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]

- 3. selleckchem.com [selleckchem.com]

- 4. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A selective, high affinity 5-HT 2B receptor antagonist inhibits visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin receptor 2B induces visceral hyperalgesia in rat model and patients with diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin receptor 2B induces visceral hyperalgesia in rat model and patients with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 10. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of 5-HT and NR2B contributes to visceral hypersensitivity in irritable bowel syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic Properties of RS-127445 Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction: RS-127445 hydrochloride is a potent and highly selective 5-HT2B receptor antagonist.[1] Understanding its pharmacokinetic profile is crucial for its application in in vivo research and potential therapeutic development. This guide provides a comprehensive overview of the currently available data on the pharmacokinetics of RS-127445 in rats, focusing on its absorption, distribution, and elimination. All data presented is derived from a key study in the field.[2]

Pharmacokinetic Parameters

The pharmacokinetic properties of RS-127445 have been characterized in male Sprague-Dawley rats following intravenous, intraperitoneal, and oral administration of a 5 mg/kg dose.[2] The compound is rapidly absorbed, with peak plasma concentrations achieved shortly after administration.[2][3] The terminal elimination half-life is estimated to be approximately 1.7 hours.[2]

While specific values for Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve) are not explicitly detailed in the primary literature, the available data on time to peak concentration (Tmax), elimination half-life, and bioavailability provide valuable insights into the compound's behavior in vivo.

Table 1: Single-Dose (5 mg/kg) Pharmacokinetic Parameters of RS-127445 in Male Sprague-Dawley Rats

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |

| Tmax (Time to Peak Plasma Concentration) | 0.08 h | 0.08 h | 0.25 h |

| Terminal Elimination Half-life (t½) | ~1.7 h | ~1.7 h | ~1.7 h |

| Bioavailability (F%) | 100% | 60% | 14% |

| Cmax (Peak Plasma Concentration) | Data Not Available | Data Not Available | Data Not Available |

| AUC (Area Under the Curve) | Data Not Available | Data Not Available | Data Not Available |

| Clearance (CL) | Data Not Available | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available |

Source: Bonhaus et al., 1999.[2]

Experimental Protocols

The pharmacokinetic data for RS-127445 were generated from a series of experiments conducted in male Sprague-Dawley rats.[2] The following sections detail the methodologies employed in these studies.

Animal Model

-

Species: Rat[2]

-

Strain: Sprague-Dawley[2]

-

Sex: Male[2]

-

Weight: Approximately 200 g[2]

-

Acclimatization: Animals were allowed to acclimatize for at least 2 days before the study.[2]

-

Fasting: Rats were fasted overnight prior to dosing and for 4 hours post-dosing.[2]

-

Housing: Water was available ad libitum.[2]

Drug Administration

A single dose of 5 mg/kg of RS-127445 was administered via three different routes:[2]

-

Vehicle: The compound was dissolved in a vehicle consisting of ethanol, propylene glycol, and water in a 10:50:40 ratio (v/v/v).[2]

-

Concentration: The final concentration of the dosing solution was 2.5 mg/ml.[2]

-

Routes of Administration:

-

Intravenous (IV)

-

Intraperitoneal (IP)

-

Oral (PO)

-

Blood Sample Collection and Analysis

-

Time Points: Blood samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours after dosing.[2]

-

Method of Collection: Samples were collected via cardiac puncture while the rats were anesthetized.[2]

-

Sample Processing: Plasma was separated and stored at -20°C until analysis.[2]

-

Analytical Method: The concentration of RS-127445 in plasma was determined using a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection at a wavelength of 305 nM.[2] The lower limit of quantification for the assay was 4 ng/ml.[2]

Metabolism and Excretion

Currently, there is no publicly available information on the metabolic pathways or excretion routes of RS-127445 in rats. Further studies are required to elucidate how this compound is metabolized and cleared from the body.

Visualizations

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow of the pharmacokinetic study of RS-127445 in rats.

Absorption and Bioavailability Pathway

Caption: Bioavailability of RS-127445 following different administration routes.

References

An In-depth Technical Guide to the Pharmacokinetics of RS-127445 Hydrochloride

A Comprehensive Analysis of Oral Bioavailability and Half-Life for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacokinetic properties of RS-127445 hydrochloride, a selective and high-affinity 5-HT2B receptor antagonist. The following sections present quantitative data on its oral bioavailability and half-life, in-depth descriptions of the experimental protocols used for its characterization, and visualizations of its mechanism of action.

Pharmacokinetic Profile of RS-127445

RS-127445 has been evaluated in preclinical studies to determine its key pharmacokinetic parameters. The data from these studies are summarized below.

| Parameter | Value | Species | Dosage | Route of Administration | Source |

| Terminal Elimination Half-Life | ~1.7 hours | Rat | 5 mg/kg | Intravenous, Intraperitoneal, Oral | [1][2][3] |

| Oral Bioavailability (F) | ~14% | Rat | 5 mg/kg | Oral vs. Intravenous | [1][2][3][4] |

| Intraperitoneal Bioavailability | ~60-62% | Rat | 5 mg/kg | Intraperitoneal vs. Intravenous | [1][2][3][4] |

| Time to Peak Plasma Concentration (Tmax) | 0.25 hours | Rat | 5 mg/kg | Oral | [1][2][4] |

| Time to Peak Plasma Concentration (Tmax) | 0.08 hours | Rat | 5 mg/kg | Intravenous & Intraperitoneal | [1][2][4] |

| Protein Binding (Blood) | >98% (98.25%) | Rat | Not Specified | Not Specified | [2][5] |

| Protein Binding (Brain) | >98% (99.60%) | Rat | Not Specified | Not Specified | [5] |

Experimental Protocols

The pharmacokinetic and pharmacodynamic data for RS-127445 were generated using a series of standardized in vivo and in vitro assays.

In Vivo Pharmacokinetic Analysis in Rats

The oral bioavailability and half-life of RS-127445 were determined through studies in rats.

-

Animal Model : Male rats were used for the pharmacokinetic studies.

-

Drug Administration : RS-127445 was administered at a dose of 5 mg/kg via three different routes: oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).[1][2][4]

-

Blood Sampling : Blood samples were collected at various time points following drug administration to determine the plasma concentration of RS-127445 over time. The earliest time point for plasma concentration measurement after intravenous and intraperitoneal administration was 0.08 hours, and for oral administration, it was 0.25 hours.[1][2][4]

-

Bioavailability Calculation : Oral bioavailability (F) was calculated by comparing the area under the plasma concentration-time curve (AUC) for the oral dose to the AUC for the intravenous dose, normalized for the dose administered.[6][7] The formula used is: F = (AUCoral / Doseoral) / (AUCiv / Doseiv)[6]

-

Half-Life Determination : The terminal elimination half-life (t½) was estimated from the terminal slope of the plasma concentration-time curve following intravenous administration.[1]

In Vitro 5-HT2B Receptor Binding Assay

The affinity of RS-127445 for the 5-HT2B receptor was determined using a radioligand binding assay.

-

Cell Line : CHO-K1 cells expressing human recombinant 5-HT2B receptors were utilized.[1][8]

-

Radioligand : [³H]-5-HT was used as the radioligand to label the 5-HT2B receptors.[1]

-

Assay Procedure :

-

Cell membranes from the CHO-K1 cells were prepared.[8]

-

The membranes were incubated with a fixed concentration of [³H]-5-HT and varying concentrations of the test compound (RS-127445).

-

The reaction was allowed to reach equilibrium.

-

The bound and free radioligand were separated by vacuum filtration through glass fiber filters.[1][8]

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.[1][8]

-

-

Data Analysis : The data were used to calculate the inhibitory constant (pKi) of RS-127445, which is a measure of its binding affinity for the receptor.[1]

Functional Antagonism Assays

The antagonist activity of RS-127445 at the 5-HT2B receptor was confirmed through functional assays measuring downstream signaling events.

-

Inositol Phosphate Formation Assay :

-

HEK-293 cells expressing the human 5-HT2B receptor were incubated overnight with [³H]-myoinositol to label the cellular phosphoinositide pools.[1][8]

-

The cells were then pre-incubated with RS-127445 or vehicle.[1][3]

-

5-HT was added to stimulate the 5-HT2B receptors, leading to the production of inositol phosphates (IPs).

-

The reaction was terminated, and the total [³H]-inositol phosphates were separated from free [³H]-myoinositol using ion-exchange chromatography.[1]

-

The amount of [³H]-inositol phosphates was quantified by liquid scintillation counting.[1]

-

The ability of RS-127445 to inhibit 5-HT-evoked IP formation was used to determine its antagonist potency (pKB).[1]

-

-

Intracellular Calcium Mobilization Assay :

-

HEK-293 cells expressing the 5-HT2B receptor were loaded with a calcium-sensitive fluorescent dye.

-

The cells were then treated with RS-127445 followed by stimulation with 5-HT.

-

The change in intracellular calcium concentration was measured by monitoring the fluorescence of the dye.

-

The potency of RS-127445 in blocking the 5-HT-induced calcium increase was determined (pIC50).[1][2]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT2B receptor and the general workflow for determining the pharmacokinetic parameters of RS-127445.

References

- 1. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Inhibition of colonic motility and defecation by RS-127445 suggests an involvement of the 5-HT2B receptor in rodent large bowel physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A Simple Methodology to Differentiate Changes in Bioavailability from Changes in Clearance Following Oral Dosing of Metabolized Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

RS-127445 Hydrochloride: A Technical Guide for Investigating Colonic Motility

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of RS-127445 hydrochloride, a potent and selective 5-HT2B receptor antagonist, as a pharmacological tool for the investigation of colonic motility. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating gastrointestinal function, and the 5-HT2B receptor subtype is implicated in the modulation of intestinal smooth muscle contraction and peristalsis.[1] Understanding the precise role of this receptor is paramount for the development of novel therapeutics for motility disorders. This compound, with its high affinity and selectivity, offers a valuable instrument for elucidating the intricate mechanisms governing colonic motor function.[2][3] This document details the pharmacological properties of RS-127445, provides comprehensive experimental protocols for its use in both in vitro and in vivo models of colonic motility, and presents key quantitative data in a clear, comparative format.

Pharmacological Profile of this compound

RS-127445, chemically known as 2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine, is a highly selective antagonist of the 5-HT2B receptor.[3] Its utility as a research tool is underscored by its nanomolar affinity for the 5-HT2B receptor and over 1,000-fold selectivity against other serotonin receptor subtypes and numerous other receptors and ion channels.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of RS-127445 with the 5-HT2B receptor and its effects on colonic function.

| Parameter | Value | Species/System | Reference |

| pKi | 9.5 ± 0.1 | Human recombinant 5-HT2B receptors (CHO-K1 cells) | [2] |

| pKB | 9.5 ± 0.1 | 5-HT-evoked inositol phosphate formation (HEK-293 cells) | [1] |

| pIC50 | 10.4 ± 0.1 | 5-HT-evoked increases in intracellular calcium (HEK-293 cells) | [1] |

| pA2 | 9.5 ± 1.1 | 5-HT-evoked contraction of rat isolated stomach fundus | [4] |

Table 1: In Vitro Pharmacological Parameters of RS-127445

| Parameter | Route of Administration | Dose | Effect | Species | Reference |

| Bioavailability | Oral | 5 mg/kg | 14% | Rat | [2][3] |

| Bioavailability | Intraperitoneal | 5 mg/kg | 60% | Rat | [2][3] |

| Fecal Output Reduction | Intraperitoneal | 10 mg/kg | Significant reduction | Rat | [5] |

| Fecal Output Reduction | Intraperitoneal | 30 mg/kg | Significant reduction | Rat | [5] |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of RS-127445

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

5-HT2B Receptor Signaling Pathway

Caption: 5-HT2B receptor signaling cascade leading to smooth muscle contraction.

In Vitro Experimental Workflow

Caption: General workflow for in vitro studies of RS-127445 on colonic motility.

In Vivo Experimental Workflow

Caption: General workflow for in vivo studies of RS-127445 on colonic motility.

Detailed Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (Ki) of RS-127445 for the 5-HT2B receptor.

Materials:

-

CHO-K1 cells stably expressing human 5-HT2B receptors

-

[³H]-5-HT (radioligand)

-

This compound

-

5-HT (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare cell membranes from CHO-K1 cells expressing the 5-HT2B receptor.

-

Incubate cell membranes (e.g., from 1.5 x 10⁶ cells) with a fixed concentration of [³H]-5-HT (e.g., 0.2 nM).[2]

-

Add varying concentrations of RS-127445.

-

For determining non-specific binding, add a high concentration of unlabeled 5-HT (e.g., 10 µM).[2]

-

Incubate at 48°C for 120 minutes to reach equilibrium.[2]

-

Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of RS-127445 and determine the Ki value using appropriate software (e.g., Cheng-Prusoff equation).

Objective: To assess the functional antagonism of RS-127445 on 5-HT2B receptor-mediated Gq signaling.

Materials:

-

HEK-293 cells expressing human 5-HT2B receptors

-

[³H]-myo-inositol

-

Inositol-free Ham's F12 medium

-

This compound

-

5-HT

-

Perchloric acid

-

Potassium hydroxide (KOH)

-

Dowex AG1X8 columns

Protocol:

-

Culture HEK-293 cells expressing the 5-HT2B receptor in inositol-free medium containing [³H]-myo-inositol (e.g., 1.67 µCi/ml) overnight to label the phosphoinositide pools.[1]

-

Harvest and resuspend the cells in fresh inositol-free medium.

-

Pre-incubate the cells with varying concentrations of RS-127445 or vehicle for 20 minutes at 37°C.[1]

-

Stimulate the cells with a range of 5-HT concentrations for 60 minutes.[2]

-

Terminate the reaction by adding ice-cold perchloric acid.[2]

-

Neutralize the samples with KOH.[2]

-

Separate the generated [³H]-inositol phosphates from free [³H]-inositol using Dowex anion-exchange chromatography.[2]

-

Elute the inositol phosphates with 1 N HCl and quantify the radioactivity by scintillation counting.[2]

-

Construct concentration-response curves for 5-HT in the presence and absence of RS-127445 and perform a Schild analysis to determine the pKB.

Objective: To measure the inhibitory effect of RS-127445 on 5-HT2B receptor-mediated calcium mobilization.

Materials:

-

HEK-293 cells expressing human 5-HT2B receptors

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

This compound

-

5-HT

-

Fluorometric imaging plate reader or flow cytometer

Protocol:

-

Culture HEK-293 cells expressing the 5-HT2B receptor on a suitable plate.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of RS-127445 or vehicle.

-

Stimulate the cells with a fixed concentration of 5-HT (e.g., 10 nM).[1]

-

Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.

-

Determine the pIC50 value for RS-127445 by analyzing the inhibition of the 5-HT-induced calcium response.

In Vivo Assays

Objective: To evaluate the effect of RS-127445 on whole-gut transit in a conscious animal model.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Grid-bottom cages

-

This compound

-

Vehicle solution (e.g., 10% ethanol, 40% polyethylene glycol, 50% distilled H₂O)[5]

Protocol:

-

Acclimatize rats individually in grid-bottom cages to minimize stress and allow for easy collection of fecal pellets.

-

Administer RS-127445 (e.g., 1, 3, 10, 30 mg/kg) or vehicle intraperitoneally.[5]

-

Return the animals to their cages with free access to food and water.

-

Collect all fecal pellets excreted over a defined period (e.g., 3 hours).[5]

-

Weigh the collected fecal pellets.

-

Compare the mean wet weight of fecal pellets between the RS-127445-treated groups and the vehicle control group using appropriate statistical analysis.

Objective: To assess the effect of RS-127445 on the neurally mediated propulsive motor patterns of the colon.

Materials:

-

Male C57BL/6 mice

-

Organ bath with physiological saline solution (e.g., Krebs solution) gassed with 95% O₂ / 5% CO₂ at 37°C

-

Isometric force transducers

-

Data acquisition system

-

This compound

Protocol:

-

Euthanize a mouse and dissect the entire colon.

-

Mount the colon longitudinally in an organ bath containing warmed, oxygenated physiological saline.

-

Allow the tissue to equilibrate and establish a stable baseline of spontaneous CMMCs.

-

Record the isometric contractions of the circular muscle at the proximal and distal ends of the colon.

-

Add RS-127445 to the organ bath at desired concentrations.

-

Record the frequency, amplitude, and propagation velocity of CMMCs before and after the addition of RS-127445.

-

Analyze the data to determine the effect of RS-127445 on CMMC parameters.

Conclusion

This compound is a powerful and selective tool for probing the function of the 5-HT2B receptor in colonic motility. Its well-characterized pharmacological profile, combined with the detailed experimental protocols provided in this guide, will enable researchers to design and execute robust studies to further elucidate the role of 5-HT2B signaling in both physiological and pathophysiological states of the colon. The quantitative data and visual workflows presented herein serve as a valuable resource for scientists and drug development professionals working to advance our understanding and treatment of gastrointestinal motility disorders.

References

- 1. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The mechanisms underlying the generation of the colonic migrating motor complex in both wild-type and nNOS knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of colonic motility and defecation by RS-127445 suggests an involvement of the 5-HT2B receptor in rodent large bowel physiology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: RS-127445 Hydrochloride Solubility in DMSO vs. Ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of RS-127445 hydrochloride in dimethyl sulfoxide (DMSO) and ethanol. This document includes a comparative analysis of solubility data, detailed protocols for the preparation of stock solutions, and recommendations for storage to ensure the compound's stability and efficacy in research applications.

Introduction to this compound

This compound is a potent and selective antagonist of the 5-HT2B receptor, exhibiting high affinity with a pKi of 9.5.[1] Its selectivity is reported to be over 1000-fold higher for the 5-HT2B receptor compared to other serotonin receptor subtypes and various other ion channels and receptors. This makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor. Given its utility in both in vitro and in vivo studies, understanding its solubility and stability in common laboratory solvents is critical for accurate and reproducible experimental outcomes.

Comparative Solubility Data

The solubility of this compound can vary between DMSO and ethanol, and reported values may differ across various suppliers. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |

| DMSO | 125 | 393.34 | MedChemExpress |

| DMSO | ≥100 | ≥355.45 | MedChemExpress |

| DMSO | 56 | 199.05 | Selleck Chemicals[2] |

| DMSO | 31.78 | 100 | Tocris Bioscience[3] |

| DMSO | 30 | - | Cayman Chemical[4] |

| DMSO | ≥31.8 | - | APExBIO[5] |

| DMSO | ≥15.89 | - | APExBIO[6] |

| Ethanol | 31.78 | 100 | Tocris Bioscience[3] |

| Ethanol | 30 | - | Cayman Chemical[4] |

| Ethanol | ≥33.15 | - | APExBIO[5] |

| Ethanol | ≥20.07 | - | APExBIO[6] |

| Ethanol | 8 | - | Selleck Chemicals[2] |

Note: The molecular weight of this compound is approximately 317.79 g/mol . Molarity calculations are based on this value. The variability in reported solubility may be attributed to factors such as the purity of the compound, the hydration state, and the experimental conditions used for measurement. Some suppliers note that the use of fresh, anhydrous DMSO is crucial, as hygroscopic DMSO can significantly reduce solubility.[2][7]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 100 mM stock solution, add 31.47 µL of DMSO per 1 mg of the compound.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

DMSO Stock Preparation Workflow

Preparation of a Stock Solution in Ethanol

This protocol is suitable for applications where DMSO may interfere with the experimental system.

Materials:

-

This compound powder

-

200-proof (absolute) ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Solvent Addition: Add the calculated volume of absolute ethanol. For instance, to prepare a 30 mg/mL solution, add approximately 33.3 µL of ethanol per 1 mg of the compound.

-

Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Storage: Store the ethanolic stock solution in tightly sealed vials at -20°C. It is recommended to use the solution as soon as possible after preparation.

Stability and Storage Recommendations

-

DMSO Solutions: Stock solutions in DMSO are generally stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[8] It is crucial to use anhydrous DMSO and protect the solution from moisture to prevent precipitation and degradation.

-

Ethanol Solutions: Ethanolic solutions are also typically stored at -20°C. Due to the higher volatility of ethanol compared to DMSO, ensure vials are tightly sealed to prevent solvent evaporation and a resultant increase in concentration.

-

General Recommendations:

-

Avoid repeated freeze-thaw cycles by preparing small aliquots.

-

For in vivo experiments, it is often recommended to prepare fresh solutions daily.

-

When diluting a DMSO stock solution into an aqueous buffer for in vitro assays, a common practice is to first dissolve the compound in a small amount of DMSO (e.g., 10% v/v) before further dilution.[1]

-

Solvent Selection Considerations

The choice between DMSO and ethanol as a solvent for this compound depends on the specific requirements of the experiment.

Solvent Selection Decision Tree